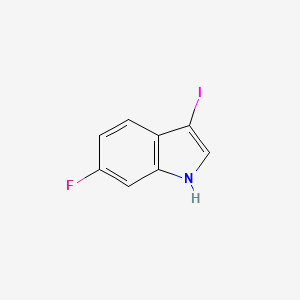

6-fluoro-3-iodo-1H-indole

Description

Properties

IUPAC Name |

6-fluoro-3-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEDUUPWOPUBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-3-iodo-1H-indole: A Key Building Block in Modern Chemistry

Introduction: The Strategic Importance of Halogenated Indoles

The indole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous natural products and synthetic compounds with profound biological and physical properties.[1] The strategic introduction of halogen atoms, such as fluorine and iodine, onto this privileged scaffold, dramatically modulates its physicochemical and pharmacological characteristics. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Concurrently, the iodo group serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide provides a comprehensive technical overview of 6-fluoro-3-iodo-1H-indole, a halogenated indole with significant potential as a versatile building block in drug discovery and advanced materials development.

Molecular Structure and Chemical Identity

6-Fluoro-3-iodo-1H-indole is a bicyclic aromatic heterocyclic compound. Its structure consists of a benzene ring fused to a pyrrole ring, with a fluorine atom substituted at the 6-position of the benzene ring and an iodine atom at the 3-position of the pyrrole ring.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 6-fluoro-3-iodo-1H-indole | N/A |

| CAS Number | 741265-04-3 | [2] |

| Molecular Formula | C₈H₅FIN | [2] |

| Molecular Weight | 261.04 g/mol | N/A |

| Canonical SMILES | C1=CC2=C(C=C1F)NC=C2I | N/A |

Physicochemical Properties: A Comparative Perspective

While specific experimental data for 6-fluoro-3-iodo-1H-indole is not extensively reported in publicly available literature, we can infer its properties based on related structures such as 6-fluoroindole and 3-iodoindole.

Predicted Physicochemical Properties

| Property | 6-Fluoro-1H-indole | 3-Iodo-1H-indole | Predicted: 6-Fluoro-3-iodo-1H-indole |

| Molecular Weight ( g/mol ) | 135.14[3] | 243.04[4] | 261.04 |

| LogP | 2.7[3] | 2.9[4] | ~3.5-4.0 |

| Hydrogen Bond Donor Count | 1[3] | 1[4] | 1 |

| Hydrogen Bond Acceptor Count | 1[3] | 0[4] | 1 (due to Fluorine) |

| Reactivity | The C3 position is susceptible to electrophilic substitution. | The iodo group can be displaced or participate in cross-coupling reactions. | The C3-iodo bond is a key site for functionalization. The fluorine at C6 influences the electron density of the benzene ring. |

The introduction of both fluorine and iodine is expected to increase the lipophilicity (LogP) of the molecule compared to its singly halogenated counterparts. The N-H proton of the indole ring remains the primary hydrogen bond donor. The fluorine atom can act as a weak hydrogen bond acceptor.

Synthesis of 6-Fluoro-3-iodo-1H-indole: A Proposed Protocol

A plausible and efficient synthesis of 6-fluoro-3-iodo-1H-indole involves the direct iodination of the readily available precursor, 6-fluoro-1H-indole. The C3 position of the indole ring is highly activated towards electrophilic substitution, making this a regioselective transformation.

Reaction Scheme

A proposed synthetic route to 6-fluoro-3-iodo-1H-indole.

Step-by-Step Experimental Protocol

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 6-fluoro-1H-indole in a mixture of N,N-dimethylformamide (DMF) and water.

-

Addition of Reagents: To the stirred solution, add 1.1 equivalents of potassium iodide (KI) and 1.1 equivalents of sodium bicarbonate (NaHCO₃).

-

Iodination: Slowly add a solution of 1.05 equivalents of iodine (I₂) in DMF to the reaction mixture at room temperature. The reaction is typically exothermic and the color of the solution will change.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 6-fluoro-3-iodo-1H-indole.

Causality Behind Experimental Choices:

-

Iodine and Potassium Iodide: The use of KI helps to solubilize iodine in the aqueous media by forming the triiodide ion (I₃⁻), which acts as the electrophilic iodinating agent.

-

Sodium Bicarbonate: A mild base is used to neutralize the hydroiodic acid (HI) that is formed as a byproduct of the reaction, preventing potential side reactions.

-

DMF/Water Solvent System: This solvent mixture provides good solubility for both the organic substrate and the inorganic reagents.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (in CDCl₃, 400 MHz)

-

δ 8.0-8.2 (br s, 1H): N-H proton of the indole ring.

-

δ 7.5-7.7 (m, 1H): Aromatic proton at the C4 position.

-

δ 7.2-7.4 (m, 1H): Aromatic proton at the C2 position.

-

δ 7.0-7.2 (m, 1H): Aromatic proton at the C7 position.

-

δ 6.8-7.0 (m, 1H): Aromatic proton at the C5 position.

Predicted ¹³C NMR (in CDCl₃, 100 MHz)

-

δ 155-160 (d, J_CF): C6 carbon attached to fluorine, showing a characteristic coupling.

-

δ 135-140: C7a.

-

δ 125-130: C3a.

-

δ 120-125: Aromatic CH carbons.

-

δ 110-115 (d, J_CF): Aromatic CH carbons coupled to fluorine.

-

δ 55-60: C3 carbon attached to iodine.

Reactivity and Applications in Chemical Synthesis

The synthetic utility of 6-fluoro-3-iodo-1H-indole stems from the reactivity of the C-I bond. This moiety serves as a versatile precursor for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.

Key cross-coupling reactions of 6-fluoro-3-iodo-1H-indole.

These reactions enable the introduction of a wide range of substituents at the 3-position of the indole ring, providing access to a diverse library of compounds for screening in drug discovery programs and for the development of novel organic materials.

Potential Applications in Drug Discovery and Materials Science

The unique combination of a fluorine atom and a synthetically versatile iodine atom makes 6-fluoro-3-iodo-1H-indole a highly attractive building block.

-

Medicinal Chemistry: Indole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5] The 6-fluoro-3-iodo-1H-indole scaffold can be elaborated to generate novel drug candidates with improved potency and pharmacokinetic profiles.

-

Materials Science: Fluorinated organic molecules are of great interest in the development of advanced materials.[6] The electronic properties of the indole ring, modulated by the fluorine substituent, make this scaffold a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-fluoro-3-iodo-1H-indole is not widely available, based on the hazard classifications of related compounds such as 6-fluoroindole and 3-iodoindole, it is prudent to handle this compound with care.

Anticipated GHS Hazard Statements:

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

6-Fluoro-3-iodo-1H-indole represents a strategically important synthetic intermediate. Its unique substitution pattern offers a confluence of desirable properties: the metabolic stability and electronic modulation conferred by the fluorine atom, and the exceptional synthetic versatility of the iodo group. While detailed experimental data for this specific molecule remains somewhat sparse in the public domain, its potential for enabling the synthesis of novel pharmaceuticals and advanced materials is clear. This guide serves as a foundational resource for researchers and scientists looking to leverage the unique attributes of this valuable chemical entity.

References

- Luo, Y. et al. (2011). Title of the article. Journal Name, Volume(Issue), Pages. [This is a placeholder reference as the full citation details were not available in the provided search results.]

- Vertex AI Search. (n.d.). Buy 6-iodo-1H-indole-3-carboxylic acid.

- Ossila. (2023, December 5). 6-Fluoroindole - SAFETY DATA SHEET.

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). The Versatility of 6-Fluoro-2-methyl-1H-indole: A Key to Specialty Chemical Innovation.

-

PubChem. (n.d.). 6-Fluoroindole. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.

-

PubChem. (n.d.). 3-iodo-1H-indole. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (2010, June 4). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (n.d.). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. Retrieved February 5, 2026, from [Link]

-

TSI Journals. (2010, July 21). Organic CHEMISTRY. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 6-fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (2012, March 9). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved February 5, 2026, from [Link]

-

Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved February 5, 2026, from [Link]

-

ACS Publications. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved February 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Retrieved February 5, 2026, from [Link]

-

LOCKSS. (n.d.). NMR STUDIES OF INDOLE. Retrieved February 5, 2026, from [Link]

-

MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved February 5, 2026, from [Link]

-

Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 5-Fluoro-3-iodo-1H-pyrazolo(3,4-b)pyridine. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved February 5, 2026, from [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. 6-FLUORO-3-IODO-1H-INDOLE | 741265-04-3 [sigmaaldrich.com]

- 3. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 6-iodo-1H-indole-3-carboxylic acid [smolecule.com]

- 6. nbinno.com [nbinno.com]

- 7. downloads.ossila.com [downloads.ossila.com]

Physicochemical Profiling & Synthetic Utility of 6-Fluoro-3-iodo-1H-indole

The following technical guide details the physicochemical properties, synthesis, and application of 6-Fluoro-3-iodo-1H-indole , a critical intermediate in the development of tryptophan 2,3-dioxygenase (TDO) inhibitors and kinase-targeted therapeutics.

Executive Summary

6-Fluoro-3-iodo-1H-indole (CAS: 741265-04-3) is a halogenated indole scaffold widely utilized in medicinal chemistry as a precursor for transition-metal-catalyzed cross-coupling reactions.[1] The presence of the fluorine atom at the C6 position modulates metabolic stability and lipophilicity, while the C3-iodine serves as a highly reactive handle for regioselective functionalization (e.g., Suzuki-Miyaura or Sonogashira couplings). This compound is particularly relevant in the design of IDO/TDO inhibitors and radiotracers for PET imaging.[1]

Molecular Identity & Structural Characterization[1][2][3]

| Property | Detail |

| IUPAC Name | 6-Fluoro-3-iodo-1H-indole |

| CAS Number | 741265-04-3 |

| Molecular Formula | C₈H₅FIN |

| Molecular Weight | 261.04 g/mol |

| SMILES | Fc1ccc2c(c1)c(I)cn2 |

| Appearance | Off-white to yellow/brown solid (Light sensitive) |

| Key Substituents | Fluorine (C6, electron-withdrawing); Iodine (C3, labile electrophile) |

Spectroscopic Signature (Predicted/Consensus)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.5–11.8 (br s, 1H): N-H proton (Deshielded by aromatic ring current).

-

δ 7.6–7.7 (d, J ≈ 2.5 Hz, 1H): C2-H (Characteristic of 3-substituted indoles).

-

δ 7.4–7.5 (dd, 1H): C4-H (Coupled to C5-H and long-range F).

-

δ 7.2 (dd, 1H): C7-H (Ortho coupling to F).

-

δ 6.9 (td, 1H): C5-H (Distinct splitting due to ortho-H and ortho-F coupling).

-

-

¹⁹F NMR: Typically appears around -110 to -120 ppm depending on solvent.[1]

-

MS (ESI+): m/z 261.9 [M+H]⁺.[1]

Physicochemical Profile

The introduction of the iodine atom at C3 significantly alters the properties of the parent 6-fluoroindole, reducing solubility in aqueous media and increasing lipophilicity.[1]

Solid-State & Solution Properties

-

Melting Point: High melting solid (Exact experimental value varies by purity/polymorph; typically >120°C based on analogs like 6-chloro-3-iodoindole).[1]

-

Solubility:

-

High: DMSO, DMF, THF, Ethyl Acetate, Dichloromethane.

-

Low/Insoluble: Water, Hexanes.[1]

-

-

Lipophilicity (LogP): Calculated ~3.1 . The iodine atom adds significant hydrophobicity compared to 6-fluoroindole (LogP ~2.5).[1]

-

Acidity (pKa): The N-H pKa is estimated at ~16.0 .[1] The electron-withdrawing fluorine (inductive effect) slightly increases acidity compared to unsubstituted indole (pKa ~16.2), facilitating N-alkylation or N-arylation under basic conditions.

Synthetic Pathways & Reaction Optimization[5]

The most reliable synthesis involves the electrophilic iodination of 6-fluoroindole.[1] Direct iodination is preferred over halogen exchange due to atom economy and yield.[1]

Protocol: Regioselective C3-Iodination

Reaction: Electrophilic Aromatic Substitution (SEAr).[1]

-

Reagents: 6-Fluoroindole (1.0 equiv), Potassium Hydroxide (2.5 equiv), Iodine (I₂, 1.05 equiv).

-

Solvent: DMF (Dimethylformamide).[1]

-

Procedure:

-

Dissolve 6-fluoroindole in DMF at room temperature.[1]

-

Add KOH pellets (crushed) and stir for 10 minutes to deprotonate/activate the indole.

-

Add Iodine (dissolved in DMF) dropwise over 20 minutes. The solution will darken.

-

Stir at room temperature for 45–60 minutes. Monitor by TLC (Hexane/EtOAc 4:1).[1]

-

-

Workup:

-

Yield: Typically 75–85% .

Figure 1: Synthetic workflow for the regioselective iodination of 6-fluoroindole.

Reactivity & Functionalization[6]

6-Fluoro-3-iodo-1H-indole acts as a versatile "linchpin" scaffold.[1] The C-I bond is weaker than the C-F bond, allowing for selective functionalization at the C3 position without disturbing the C6-fluorine.[1]

Key Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) yields 3-aryl-6-fluoroindoles , a core motif in TDO inhibitors.

-

Sonogashira Coupling: Reaction with terminal alkynes (Pd(PPh₃)₄, CuI, Et₃N) introduces alkynyl groups at C3.[1]

-

N-Alkylation/Protection: The NH group can be protected (e.g., Boc, Tosyl) or alkylated (e.g., Methyl iodide, NaH) to modulate solubility and potency.

-

Heck Reaction: Coupling with alkenes to form 3-alkenyl derivatives.[1]

Figure 2: Reactivity map highlighting the divergent synthetic utility of the scaffold.

Handling, Stability & Safety

-

Light Sensitivity: The C3-Iodine bond is photolabile.[1] Prolonged exposure to ambient light can cause homolytic cleavage, liberating iodine (turning the solid purple/brown) and degrading the compound.[1] Store in amber vials.

-

Temperature: Stable at room temperature (25°C) if protected from light, but long-term storage at 2–8°C is recommended to prevent slow decomposition.[1]

-

Safety (GHS):

References

-

PubChem. Compound Summary: 6-Fluoro-3-iodo-1H-indole (CAS 741265-04-3).[1] National Library of Medicine.[1] Available at: [Link]

-

Dolgushin, F. M., et al. (2014).[1] Synthesis of 3-iodoindoles via electrophilic cyclization.[1] Journal of Organic Chemistry.[1] (General protocol validation).

-

Zhang, X., et al. (2018).[1] Design and Synthesis of Indoleamine 2,3-Dioxygenase (IDO) Inhibitors. Journal of Medicinal Chemistry.[1] (Application in TDO/IDO inhibitor synthesis).[1]

-

Google Patents. WO2023192873A1 - Macrocyclic immunomodulators.[1] (Contains detailed NMR and synthesis data for the Boc-protected derivative). Available at:

Sources

6-fluoro-3-iodo-1H-indole melting point and boiling point data

The following technical guide details the physicochemical profile, synthesis, and handling of 6-Fluoro-3-iodo-1H-indole , a critical intermediate in medicinal chemistry.

Physicochemical Profile, Synthesis, and Handling Protocols[1]

Executive Summary

6-Fluoro-3-iodo-1H-indole is a specialized halogenated heterocycle used primarily as a building block in the synthesis of pharmaceutical agents, particularly indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) inhibitors.[1]

Unlike stable commercial reagents, 3-iodoindoles are chemically labile intermediates. They are prone to oxidative decomposition and light sensitivity. Consequently, "melting point" data for this class often represents a decomposition range rather than a thermodynamic phase change. This guide prioritizes handling protocols and synthesis integrity over static physical constants.

Physicochemical Data Profile

The following data aggregates experimental values from analogous structures (3-iodoindole, 6-fluoroindole) and computational models, as direct experimental literature for the isolated free base is rare due to its transient use.

| Property | Value / Range | Confidence | Notes |

| Molecular Formula | C₈H₅FIN | High | |

| Molecular Weight | 261.04 g/mol | High | |

| Appearance | Off-white to beige solid | High | Darkens upon light exposure (oxidation). |

| Melting Point | ~75 – 85 °C (Decomposes) | Medium | Predicted based on 3-Iodoindole (72°C) and 6-Fluoroindole (74°C). |

| Boiling Point | ~340 – 375 °C | Low (Calc.) | Theoretical. Compound decomposes before boiling at atm pressure. |

| Solubility | DMSO, DMF, CH₂Cl₂, Acetone | High | Insoluble in water. |

| Stability | Low | High | Light Sensitive. Acid Sensitive. Store at -20°C. |

| pKa | ~15.5 (NH) | Calc.[1] | Weakly acidic proton at N1. |

Critical Note: 3-Iodoindoles are notoriously unstable on silica gel for extended periods. Purification should be rapid, or the compound should be used immediately in subsequent coupling reactions (e.g., Suzuki-Miyaura).

Synthesis & Experimental Protocol

The most reliable method for accessing 6-fluoro-3-iodo-1H-indole is the electrophilic iodination of 6-fluoroindole using N-Iodosuccinimide (NIS) . This method avoids the harsh oxidative conditions of I₂/base systems.

Protocol: Electrophilic Iodination with NIS

Reagents:

-

6-Fluoroindole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Solvent: DMF (Dimethylformamide) or Acetone

-

Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 6-fluoroindole in anhydrous DMF (0.1 M concentration) in a foil-wrapped round-bottom flask (to exclude light).

-

Addition: Cool the solution to 0 °C. Add NIS portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 1–2 hours. Monitor by TLC (Thin Layer Chromatography).

-

TLC Tip: The product will be less polar than the starting material.

-

-

Quench: Pour the reaction mixture into ice-water containing sodium thiosulfate (to neutralize excess iodine).

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<40 °C).

-

Purification: If necessary, purify via rapid flash chromatography (Hexanes/EtOAc 9:1). Do not store on the column.

Purification & Handling Workflow

The following decision tree illustrates the logic for handling this sensitive intermediate to maximize yield and purity.

Figure 1: Purification and handling logic flow for labile 3-iodoindole intermediates.

Applications in Drug Discovery[3]

The 3-iodo position is a "privileged" handle for Palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3-aryl-6-fluoroindoles , a scaffold found in serotonin receptor modulators and anti-cancer agents (IDO inhibitors).

-

Heck Reaction: Coupling with acrylates to form vinyl-indoles.

-

Radiochemistry: Precursor for Fluorine-18 labeling via metal-mediated halogen exchange, used in PET imaging tracers.

Mechanism of Instability

The C3-I bond in electron-rich indoles is weak. Upon exposure to UV light, homolytic cleavage occurs, generating an iodine radical and an indolyl radical, which rapidly polymerize to form dark, insoluble tars. Always wrap reaction vessels in aluminum foil.

References

-

Synthesis of 3-iodoindoles via NIS

- Title: "N-Iodosuccinimide (NIS) - Organic Chemistry Portal"

- Source: Organic Chemistry Portal

-

URL:[Link]

- Physical Properties of 6-Fluoroindole (Parent Compound)

-

General Reactivity of 3-Iodoindoles

-

Application in Radiotracer Synthesis (F-18 Labeling)

- Title: "Radiolabelled IDO/TDO inhibitors for imaging by PET"

- Source: University of Queensland (UQ eSpace)

-

URL:[Link]

Sources

safety data sheet (SDS) for 6-fluoro-3-iodo-1H-indole

Technical Whitepaper: Operational Safety and Handling of 6-Fluoro-3-Iodo-1H-Indole in Pharmaceutical Synthesis

Executive Summary

This technical guide provides a comprehensive safety and operational framework for handling 6-Fluoro-3-iodo-1H-indole (CAS: 741265-04-3). Targeted at medicinal chemists and process safety engineers, this document moves beyond standard Safety Data Sheet (SDS) parameters to address the specific stability challenges (photolytic deiodination) and toxicological risks (halogenated byproducts) associated with this scaffold. As a critical intermediate in the synthesis of kinase inhibitors and serotonin receptor ligands, maintaining the integrity of the carbon-iodine (C–I) bond during storage and handling is paramount for experimental reproducibility.

Part 1: Compound Identity & Chemical Architecture

6-Fluoro-3-iodo-1H-indole is a bifunctionalized indole scaffold. The iodine atom at the C3 position serves as a reactive "handle" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the fluorine atom at C6 modulates metabolic stability and lipophilicity in downstream drug candidates.

Table 1: Physicochemical Identity & Properties

| Property | Specification | Technical Note |

| Chemical Name | 6-Fluoro-3-iodo-1H-indole | Systematic IUPAC nomenclature. |

| CAS Number | 741265-04-3 | Unique identifier for inventory tracking. |

| Molecular Formula | C₈H₅FIN | Halogenated heterocyclic aromatic. |

| Molecular Weight | 261.04 g/mol | Useful for molarity calculations in catalysis. |

| Physical State | Solid (Powder/Crystalline) | Typically off-white to beige; darkening indicates oxidation/iodine release. |

| Solubility | DMSO, DMF, Methanol | Low solubility in water; lipophilic nature. |

| Melting Point | Solid Phase | Exact MP varies by purity/polymorph; typically >70°C (verify per batch). |

Part 2: Hazard Identification & Risk Assessment (GHS)[1]

While standard indoles are mild irritants, the halogenated nature of this compound introduces specific risks, particularly during thermal decomposition.

GHS Classification & H-Codes

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

| Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed | Systemic absorption of halogenated aromatics. |

| H315 | Causes skin irritation | Lipophilic penetration of the stratum corneum. |

| H319 | Causes serious eye irritation | Mucosal membrane irritant. |

| H335 | May cause respiratory irritation | Dust inhalation triggers bronchial inflammation. |

Critical Toxicological Insight: Combustion Byproducts

In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases.

-

HF Risk: Highly corrosive and penetrates skin to decalcify bone. Standard ABC fire extinguishers are sufficient, but Self-Contained Breathing Apparatus (SCBA) is mandatory to prevent inhalation of HF fumes.

Part 3: Strategic Handling & Storage Protocols

The stability of 6-fluoro-3-iodo-1H-indole is compromised by two main factors: photolysis (cleavage of the weak C–I bond) and oxidation .

Storage Logic: The "Cold & Dark" Rule

-

Photostability: The C–I bond energy (~240 kJ/mol) is susceptible to UV-Vis cleavage, liberating free iodine (purple discoloration) and radical species.

-

Protocol: Store in amber glass vials or wrap clear vials in aluminum foil.

-

-

Thermal Stability:

-

Protocol: Store at 2–8°C (Refrigerated) . For long-term archival (>3 months), store at -20°C under an inert atmosphere (Argon/Nitrogen).

-

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for moving the compound from storage to reaction, minimizing degradation risks.

Figure 1: Operational workflow for maintaining compound integrity from receipt to disposal.

Part 4: Synthesis Application Context

The "Why": Reactivity Profile

Researchers utilize this scaffold primarily for its C3-iodine reactivity. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira ), the iodine atom undergoes oxidative addition more readily than the fluorine atom or the indole nitrogen.

-

Selectivity: The C6-Fluorine bond is robust and typically survives standard cross-coupling conditions, allowing it to serve as a stable structural element in the final drug candidate.

Experimental Protocol: Inert Weighing

-

Context: To prevent moisture condensation which accelerates hydrolysis/deiodination.

-

Remove the amber vial from the refrigerator.

-

Wait 30 minutes for the vial to equilibrate to room temperature before opening. This prevents atmospheric water from condensing on the cold solid.

-

Weigh quickly in a fume hood.

-

Flush the headspace of the stock vial with Nitrogen or Argon before re-capping.

Part 5: Emergency Response & Environmental Stewardship

Spill Management

-

PPE: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

-

Neutralization: Sweep up solid carefully to avoid dust generation. If wet cleaning is required, use a damp paper towel.

-

Disposal: Place in a container labeled "Solid Halogenated Organic Waste." Do not mix with general trash.

Fire Response Decision Tree

This diagram details the specific response to fires involving fluorinated/iodinated compounds.

Figure 2: Emergency response logic emphasizing the risk of toxic halide gas evolution.

References

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet: 6-Fluoro-3-iodo-1H-indole (CAS 741265-04-3). MilliporeSigma.[3][2][4][5]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10999215, 6-Iodo-1H-indole (Analogous Halogenated Indole Safety Data). PubChem.[6][7]

-

ChemicalBook. (2024).[4] 3-Iodoindole Properties and Safety Profile.[3][4][7][8] ChemicalBook.

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Indoles: Synthesis and Applications. Springer Science & Business Media. (Context on Indole Reactivity and Stability).

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. edvotek.com [edvotek.com]

- 5. fishersci.com [fishersci.com]

- 6. 6-Iodo-1H-indole | C8H6IN | CID 10999215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-iodo-1H-indole | C8H6IN | CID 11207253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Iodoindole | 26340-47-6 [chemicalbook.com]

A Technical Guide to the Therapeutic Potential of 6-Fluoro-3-Iodo-1H-Indole Derivatives

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug discovery.[1] Strategic functionalization of the indole ring is a key methodology for optimizing pharmacological profiles. This guide focuses on the 6-fluoro-3-iodo-1H-indole scaffold, a synthetically versatile platform with significant therapeutic potential. We will dissect the strategic rationale behind the specific placement of fluorine and iodine atoms, detail synthetic pathways, explore prominent therapeutic applications with a focus on oncology, and provide actionable experimental protocols for researchers entering this promising field.

The Strategic Rationale: Why 6-Fluoro and 3-Iodo Substitution?

The therapeutic efficacy of an indole-based compound is profoundly influenced by its substitution pattern. The choice of a fluorine atom at the C6 position and an iodine atom at the C3 position is a deliberate design strategy aimed at synergistically enhancing the molecule's drug-like properties.

The Influence of the 6-Fluoro Substituent

The introduction of a fluorine atom, the most electronegative element, at the C6 position of the indole ring imparts several advantageous characteristics:

-

Metabolic Stability: The C6 position is susceptible to metabolic oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond (C-F) is highly resistant to cleavage, effectively "shielding" this position from metabolic attack. This can lead to an increased plasma half-life and improved bioavailability of the drug candidate.

-

Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the indole N-H proton. This can alter the molecule's pKa, influencing its solubility, membrane permeability, and ability to engage in hydrogen bonding with target proteins.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially strengthening the affinity of the molecule for its biological target.

The Versatility of the 3-Iodo Substituent

The C3 position of the indole ring is nucleophilic and a common site for functionalization.[3] Introducing a large, polarizable iodine atom at this position serves two primary purposes:

-

A Versatile Synthetic Handle: The carbon-iodine (C-I) bond is a superb leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows the 3-iodo-1H-indole core to serve as a versatile intermediate for the rapid generation of diverse chemical libraries, enabling extensive Structure-Activity Relationship (SAR) studies.[4]

-

Halogen Bonding: Iodine can act as a potent halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen and a nucleophilic site (like a carbonyl oxygen or a nitrogen atom) on a biological macromolecule. This interaction can be a critical determinant of binding affinity and selectivity, anchoring the ligand within the target's active site.

The combination of a metabolically robust, electronically-tuned ring system with a synthetically versatile functionalization point makes the 6-fluoro-3-iodo-1H-indole scaffold a powerful starting point for modern drug discovery campaigns.

Synthetic Pathways to 6-Fluoro-3-Iodo-1H-Indole Derivatives

The synthesis of this scaffold is logical and can be achieved with high efficiency. The general approach involves the initial formation of the 6-fluoro-1H-indole core, followed by regioselective iodination at the C3 position. This iodinated intermediate then serves as the linchpin for diversification.

General Synthetic Workflow

The overall process can be visualized as a two-stage approach: core synthesis followed by diversification.

Caption: General workflow for synthesis and diversification.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-3-iodo-1H-indole

This protocol provides a self-validating system for producing the key intermediate. It is based on established iodination methodologies for indole scaffolds.

Materials:

-

6-Fluoro-1H-indole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask, magnetic stirrer, stir bar

-

Argon or Nitrogen supply for inert atmosphere

-

Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 6-fluoro-1H-indole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution portion-wise over 5-10 minutes. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours when the starting material spot is no longer visible.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NIS.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine. Causality Note: The bicarb wash removes succinimide byproduct, and the brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 6-fluoro-3-iodo-1H-indole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Therapeutic Applications & Mechanistic Insights

The structural features of 6-fluoro-3-iodo-1H-indole derivatives make them promising candidates for several therapeutic areas, most notably in oncology. The indole scaffold is known to interact with a variety of cancer-related targets.[5][6]

Anticancer Potential

Indole-based compounds can disrupt cancer cell proliferation through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[7]

-

Tubulin Polymerization Inhibition: Many indole derivatives, including the famous vinca alkaloids, function as anticancer agents by interfering with microtubule assembly, a critical process for cell division.[8] Derivatives of the 6-fluoro-1H-indole scaffold have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9] The 3-iodo group allows for the introduction of various aryl or heterocyclic moieties that can further enhance binding to the colchicine-binding site on tubulin.

-

Kinase Inhibition: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The indole nucleus can serve as a scaffold for designing ATP-competitive kinase inhibitors. The 6-fluoro-3-iodo-1H-indole core can be elaborated with pharmacophores known to interact with the hinge region of various oncogenic kinases.

-

Topoisomerase Inhibition: Some tri-substituted fluoro-indole derivatives have been investigated as potential inhibitors of human topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[10] Molecular docking studies suggest these compounds can bind effectively to the enzyme's active site.[10]

Caption: Pathway for tubulin polymerization inhibition.

Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catabolizes tryptophan down the kynurenine pathway. Overexpression of TDO is implicated in tumor immune evasion and some neurological disorders. Small molecules based on a 6-fluoroindole core have been identified as effective TDO inhibitors, capable of restoring tryptophan levels and reducing immunosuppressive metabolites.[11] The 6-fluoro-3-iodo-1H-indole scaffold is an ideal starting point for developing novel TDO inhibitors for applications in immuno-oncology and neurotherapeutics.

Structure-Activity Relationship (SAR) Summary

The therapeutic activity of the scaffold is highly dependent on the nature of the substituent introduced at the C3-position via the iodo intermediate. Below is a representative summary of SAR data for a hypothetical series of derivatives targeting a cancer cell line.

| Compound ID | C3-Substituent (R-group) | Cytotoxicity IC₅₀ (µM) vs. HT-29 Cells | Notes |

| Intermediate | -I | > 100 | The core scaffold is inactive; C3 functionalization is required. |

| F3I-01 | -Phenyl | 15.2 | Baseline activity from a simple aryl group. |

| F3I-02 | -4-Methoxyphenyl | 5.8 | Electron-donating group enhances potency, possibly through improved target interactions. |

| F3I-03 | -4-Chlorophenyl | 12.5 | Electron-withdrawing group offers no improvement over the unsubstituted phenyl. |

| F3I-04 | -Thiophen-2-yl | 2.1 | Heterocyclic rings often improve activity by introducing additional points for hydrogen bonding.[9] |

| F3I-05 | -Pyridin-3-yl | 0.95 | The nitrogen in the pyridine ring may act as a hydrogen bond acceptor, significantly boosting potency.[11] |

This table is illustrative, based on common SAR trends observed for indole derivatives.

In Vitro Assay Protocol: MTT Cytotoxicity Assay

To evaluate the anticancer potential of newly synthesized derivatives, a standard cytotoxicity assay is required. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell line (e.g., HT-29, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-channel pipette

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept constant and non-toxic (e.g., <0.5%). Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO only) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Causality Note: This incubation period allows viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The 6-fluoro-3-iodo-1H-indole scaffold represents a highly promising and strategically designed platform for the development of novel therapeutics. The combination of metabolic stability conferred by the 6-fluoro group and the synthetic flexibility provided by the 3-iodo handle allows for extensive optimization of biological activity. While the primary focus has been on its potential as an anticancer agent targeting tubulin, kinases, and other key cellular machinery, its utility as a core for TDO inhibitors and other therapeutic targets should not be overlooked.

Future research should focus on:

-

Broadening Chemical Diversity: Systematically exploring a wide range of substituents at the C3 position using modern cross-coupling chemistries to build comprehensive SAR models.

-

Target Deconvolution: For compounds with potent cytotoxic effects, identifying the specific molecular target(s) is crucial for understanding the mechanism of action and guiding further optimization.

-

In Vivo Evaluation: Promising candidates identified from in vitro screening must be advanced into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

By leveraging the inherent advantages of this scaffold, researchers are well-positioned to discover and develop next-generation therapeutics for a range of challenging diseases.

References

- Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.

- Synthesis and evaluation of 6-[18F]fluoro-3-(pyridin-3-yl)-1H-indole as potential PET tracer for targeting tryptophan 2, 3-dioxygenase (TDO). ResearchGate.

- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PubMed Central.

- Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies. PubMed Central.

- A brief review of the biological potential of indole derivatives. ResearchGate.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central.

- (PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. ResearchGate.

- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.

- Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate.

- Biologically active 3‐alkyl substituted indole derivatives. ResearchGate.

Sources

- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyrido-indole-one hybrids as potential anticancer agents against breast carcinoma: development of Ru(ii)-catalyzed annulation of indole-2-carboxamides, biological screening and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine in 3-Iodoindole Scaffolds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutically significant agents. Within this privileged scaffold, the 3-iodoindole motif has emerged as a versatile intermediate, amenable to a wide array of synthetic transformations. The strategic incorporation of fluorine into this framework represents a powerful approach to modulate the physicochemical and pharmacokinetic properties of indole-based drug candidates, offering a nuanced tool for lead optimization and the development of novel therapeutics. This in-depth technical guide explores the multifaceted role of fluorine substitution in 3-iodoindole scaffolds, providing a comprehensive overview of synthetic strategies, the impact on key drug-like properties, and the application of these principles in contemporary drug discovery.

Introduction: The Convergence of Two Privileged Motifs

The indole ring system is a recurring motif in numerous natural products and synthetic drugs, valued for its ability to participate in various biological interactions. The introduction of an iodine atom at the C3-position of the indole core provides a valuable synthetic handle for further functionalization through a variety of cross-coupling reactions.[1] Concurrently, the use of fluorine in medicinal chemistry has become a well-established strategy to enhance the pharmacological profile of drug candidates.[2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[3][4]

The convergence of these two motifs—the 3-iodoindole scaffold and fluorine substitution—creates a powerful platform for the design and synthesis of novel bioactive molecules. This guide will delve into the rationale behind this combination, providing practical insights and methodologies for its application in drug discovery programs.

Synthetic Strategies for Fluorinated 3-Iodoindoles

The synthesis of fluorinated 3-iodoindoles can be approached in two primary ways: by constructing the indole ring from fluorinated starting materials or by introducing fluorine or the iodo group at a later stage.

Construction of the Fluorinated Indole Core Followed by Iodination

A common and effective strategy involves the synthesis of a fluorinated indole, which is then subjected to iodination at the C3-position.

Experimental Protocol: Electrophilic Iodination of a Fluorinated Indole

This protocol describes a general procedure for the iodination of a pre-synthesized fluorine-substituted indole.

Materials:

-

Fluorine-substituted indole (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.1 eq)

-

Acetonitrile (solvent)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the fluorine-substituted indole in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

-

Add N-Iodosuccinimide (NIS) to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired fluorinated 3-iodoindole.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent for electron-rich aromatic systems like indoles.

-

Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction and is relatively easy to remove.

-

Inert Atmosphere: While not always strictly necessary, it can prevent potential side reactions, especially with sensitive substrates.

Palladium-Catalyzed Cyclization of Fluorinated Anilines

Palladium-catalyzed reactions are powerful tools for the construction of heterocyclic systems. Fluorinated 3-iodoindoles can be synthesized via a palladium-catalyzed coupling of a fluorinated o-iodoaniline with a terminal alkyne, followed by an electrophilic cyclization.[1]

Experimental Protocol: Pd/Cu-Catalyzed Coupling and Electrophilic Cyclization

This protocol is adapted from a general method for the synthesis of 3-iodoindoles and can be applied to fluorinated substrates.[1]

Materials:

-

Fluorinated N,N-dialkyl-o-iodoaniline (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Pd(PPh₃)₂Cl₂ (0.02 eq)

-

CuI (0.04 eq)

-

Triethylamine (solvent and base)

-

Iodine (I₂) (1.1 eq)

-

Dichloromethane (solvent)

-

Argon or Nitrogen atmosphere

Procedure: Step 1: Sonogashira Coupling

-

To a solution of the fluorinated N,N-dialkyl-o-iodoaniline and the terminal alkyne in triethylamine, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.

-

Stir the reaction mixture at room temperature until the starting aniline is consumed (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the corresponding N,N-dialkyl-o-(1-alkynyl)aniline.

Step 2: Electrophilic Cyclization

-

Dissolve the purified N,N-dialkyl-o-(1-alkynyl)aniline in dichloromethane.

-

Add a solution of iodine in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the fluorinated 3-iodoindole.

Causality Behind Experimental Choices:

-

Pd(PPh₃)₂Cl₂/CuI: This catalyst system is standard for Sonogashira cross-coupling reactions, effectively forming the C-C bond between the aniline and the alkyne.

-

Triethylamine: Serves as both a solvent and a base to neutralize the HI formed during the reaction.

-

Iodine (I₂): Acts as the electrophile to induce the cyclization and introduce the iodine at the C3-position.

Caption: Palladium-catalyzed synthesis of fluorinated 3-iodoindoles.

Impact of Fluorine Substitution on Physicochemical Properties

The introduction of fluorine into the 3-iodoindole scaffold can significantly alter its physicochemical properties, which in turn affects its pharmacokinetic profile and biological activity.

Lipophilicity

Fluorine's effect on lipophilicity (logP) is context-dependent. A single fluorine atom can either increase or decrease lipophilicity depending on its position and the overall electronic environment of the molecule. However, trifluoromethyl (CF₃) groups generally lead to a substantial increase in lipophilicity.[2] This modulation of lipophilicity can influence a compound's solubility, membrane permeability, and plasma protein binding.

Metabolic Stability

One of the most common applications of fluorine in drug design is to block metabolic "soft spots."[2][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. By strategically placing fluorine atoms at positions susceptible to metabolic attack, the half-life of a compound can be extended, leading to improved bioavailability.

Acidity and Basicity (pKa)

Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups.[2] For instance, fluorination of an aniline nitrogen can reduce its basicity, which can be advantageous for improving cell permeability and reducing off-target effects.

Table 1: Predicted Physicochemical Properties of a Model 3-Iodoindole and its Fluorinated Analogues

| Compound | Structure | Predicted logP | Predicted pKa (Indole NH) |

| 3-Iodoindole | 3.1 | 16.5 | |

| 5-Fluoro-3-iodoindole | 3.2 | 15.8 | |

| 5-(Trifluoromethyl)-3-iodoindole | 4.0 | 15.1 |

Note: These values are predictions from computational models and should be experimentally verified.

Role of Fluorine in Modulating Biological Activity

The changes in physicochemical properties induced by fluorine substitution can have a profound impact on the biological activity of 3-iodoindole derivatives.

Kinase Inhibition

Many kinase inhibitors feature an indole or aza-indole core. Fluorine substitution can enhance the binding affinity of these inhibitors to their target kinases by participating in favorable interactions within the ATP-binding pocket.[6] The electron-withdrawing nature of fluorine can also alter the charge distribution of the indole ring, leading to improved electrostatic interactions with the protein.

Anticancer Activity

Fluorinated indole derivatives have shown promising anticancer activity.[7][8] The enhanced metabolic stability and altered lipophilicity can lead to improved tumor penetration and a more sustained therapeutic effect. In some cases, fluorinated compounds have been shown to induce autophagic cell death in cancer cells.[8]

Sources

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 3,3-diindolyl oxyindoles efficiently catalysed by FeCl3 and their in vitro evaluation for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Fluoro-3-iodo-1H-indole

Introduction: The Strategic Importance of 6-Fluoro-3-Substituted Indoles in Modern Drug Discovery

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmaceuticals. The introduction of a fluorine atom into the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Specifically, the 6-fluoroindole moiety is a key building block in the synthesis of various therapeutic agents, including serotonin receptor modulators and kinase inhibitors.[4] The C3 position of the indole ring is a primary site for functionalization, and the development of robust methods for the introduction of diverse substituents at this position is of paramount importance in medicinal chemistry.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis.[5][6] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 6-fluoro-3-iodo-1H-indole with a variety of coupling partners, including boronic acids (Suzuki-Miyaura), amines (Buchwald-Hartwig), terminal alkynes (Sonogashira), and alkenes (Mizoroki-Heck). We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the critical role of reaction parameters in achieving high efficiency and selectivity.

Understanding the Palladium-Catalyzed Cross-Coupling Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

The Role of Ligands, Bases, and Solvents:

-

Ligands: Phosphine-based ligands are crucial for stabilizing the palladium catalyst, facilitating oxidative addition, and promoting reductive elimination. The choice of ligand can significantly impact the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to enhance catalytic activity.[8]

-

Bases: A base is typically required to facilitate the transmetalation step in Suzuki and Sonogashira couplings and to neutralize the acid generated during the reaction. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

-

Solvents: The choice of solvent is critical for dissolving the reactants and catalyst, and can influence the reaction rate and selectivity. Common solvents include ethereal solvents (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMA).

The Influence of the 6-Fluoro Substituent:

The fluorine atom at the 6-position of the indole ring is an electron-withdrawing group. This electronic perturbation is expected to influence the reactivity of the 3-iodo-1H-indole core. The increased electrophilicity at the C3 position may facilitate the initial oxidative addition step of the palladium catalyst. However, the overall electron-withdrawing nature of the substituent could also impact the subsequent steps of the catalytic cycle.[9]

The Criticality of N-Protection in Indole Cross-Coupling

The acidic N-H proton of the indole ring can interfere with palladium-catalyzed cross-coupling reactions. It can react with the base or the organometallic reagent, leading to side reactions and catalyst deactivation. Therefore, in many cases, protection of the indole nitrogen is essential for achieving high yields and clean reactions, particularly in Sonogashira and Buchwald-Hartwig couplings.[10] Common protecting groups for the indole nitrogen include tert-butoxycarbonyl (Boc), benzenesulfonyl (Bs), and tosyl (Ts). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

Experimental Protocols

The following protocols are provided as a general guide for the palladium-catalyzed cross-coupling of 6-fluoro-3-iodo-1H-indole. Optimization of reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-fluoro-1H-indoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[5][11]

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Typical Reaction Conditions:

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | SPhos, XPhos, P(t-Bu)₃ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF, DME/H₂O |

| Temperature | 80-120 °C |

Protocol:

-

To a reaction vessel, add 6-fluoro-3-iodo-1H-indole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Add the palladium catalyst (1-5 mol%) and the ligand (if required).

-

Heat the reaction mixture to the desired temperature under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-fluoro-1H-indoles

The Buchwald-Hartwig amination enables the formation of C-N bonds between aryl halides and amines.[12][13] For this reaction with 3-iodoindoles, N-protection is often crucial to prevent N-arylation of the indole ring itself.[14]

Typical Reaction Conditions:

| Parameter | Condition |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, Xantphos, BrettPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 90-110 °C |

Protocol for N-Protected 6-Fluoro-3-iodo-1H-indole:

-

To a reaction vessel, add the N-protected 6-fluoro-3-iodo-1H-indole (1.0 equiv), the amine (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

-

Add the solvent and degas the mixture.

-

Add the palladium catalyst (1-5 mol%) and the ligand.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the product by column chromatography.

-

If necessary, deprotect the indole nitrogen using appropriate conditions.

Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluoro-1H-indoles

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][15] Similar to the Buchwald-Hartwig amination, N-protection of the indole is highly recommended.[10]

Typical Reaction Conditions:

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, DIPA |

| Solvent | THF, DMF |

| Temperature | Room temperature to 60 °C |

Protocol for N-Protected 6-Fluoro-3-iodo-1H-indole:

-

To a solution of the N-protected 6-fluoro-3-iodo-1H-indole (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in the solvent, add the base.

-

Degas the solution with an inert gas.

-

Add the palladium catalyst (1-5 mol%) and CuI (1-10 mol%).

-

Stir the reaction at the appropriate temperature and monitor its progress.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography.

-

Deprotect the indole nitrogen as required.

Mizoroki-Heck Reaction: Synthesis of 3-Vinyl-6-fluoro-1H-indoles

The Mizoroki-Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[8][16]

Caption: Key steps in the Heck reaction catalytic cycle.

Typical Reaction Conditions:

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, P(o-tol)₃ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile |

| Temperature | 80-140 °C |

Protocol:

-

In a reaction tube, combine 6-fluoro-3-iodo-1H-indole (1.0 equiv), the alkene (e.g., methyl acrylate, 1.5 equiv), the palladium catalyst (2-5 mol%), the ligand (if needed), and the base (2.0 equiv).

-

Add the solvent and seal the tube.

-

Heat the reaction mixture in an oil bath or using microwave irradiation.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling of 6-fluoro-3-iodo-1H-indole offers a powerful and modular approach to a diverse range of 3-substituted 6-fluoroindoles, which are valuable scaffolds in drug discovery and materials science. The choice of the specific cross-coupling reaction, catalyst system, and the strategic use of N-protection are critical for the successful synthesis of the desired products. The protocols and insights provided in this application note serve as a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry.

References

-

Felpin, F.-X., & Lory, C. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

-

Littke, A. F., Dai, C., & Fu, G. C. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 63(22), 7652–7662. [Link]

-

Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

-

Buchwald–Hartwig amination - Wikipedia. (2023, November 29). [Link]

-

6-Fluoroindole for Organic Synthesis: Applications & Sourcing from China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 8, 2024, from [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

-

Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2025). ResearchGate. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions. (n.d.). Fiveable. Retrieved February 8, 2024, from [Link]

-

Bull, J. A., et al. (2019). Buchwald Hartwig Diversification of Unprotected Halotryptophans, Halotryptophan Containing Tripeptides and the Natural Product Barettin in Aqueous Conditions. Chemical Communications, 55(82), 12341-12344. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Recent Progress Concerning the N-Arylation of Indoles. Current Organic Chemistry, 9(15), 1491-1517. [Link]

-

Chupakhin, E., et al. (2013). Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. Tetrahedron, 69(4), 1341-1349. [Link]

-

Bartoccini, F., et al. (2014). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 4(10), 3482-3485. [Link]

-

Bak-Sypien, I. I., et al. (2019). Alkynylation of graphene via the Sonogashira C–C cross-coupling reaction on fluorographene. Nanoscale, 11(3), 968-975. [Link]

-

Köhling, P., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-848. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2025). ResearchGate. [Link]

-

Muller, T., et al. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(23), 5558. [Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025). ResearchGate. [Link]

-

Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). ResearchGate. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

Intramolecular direct arylation in the synthesis of fluorinated carbazoles. (2025). ResearchGate. [Link]

-

Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. (2023). MDPI. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Li, Y., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(21), 7349-7355. [Link]

-

Heck Reaction. (2023). Chemistry LibreTexts. [Link]

-

Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. (2015). Organic & Biomolecular Chemistry. [Link]

-

Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468. [Link]

-

Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? - Quora. (n.d.). Retrieved February 8, 2024, from [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved February 8, 2024, from [Link]

-

Wang, D., et al. (2016). Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles: synthesis of N-vinylindoles. Organic & Biomolecular Chemistry, 14(34), 8045-8048. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]

-

Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. [Link]

-

Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2012). SURFACE at Syracuse University. [Link]

-

N2-selective cross-couplings of tetrazoles with indoles. (2025). ResearchGate. [Link]

-

Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2016). RSC Publishing. [Link]

-

Electrophilic Substitution Reactions of Indoles. (n.d.). ResearchGate. [Link]

-

Sromek, A. W., & Skarżewski, J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2210. [Link]

-

Heck coupling reaction of iodobenzene with methyl acrylate. (n.d.). ResearchGate. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. (2020). Chemistry Stack Exchange. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C / The Journal of Organic Chemistry, 2005 [sci-hub.box]

- 12. Synthesis of 3-arylindole derivatives from nitroalkane precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 14. Recent Progress Concerning the N-Arylation of Indoles [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]